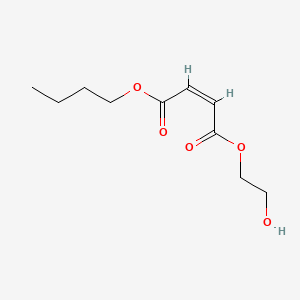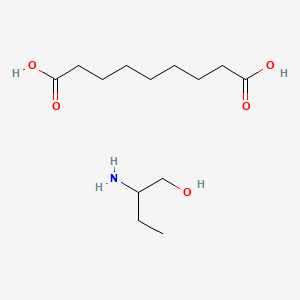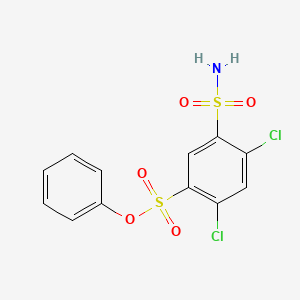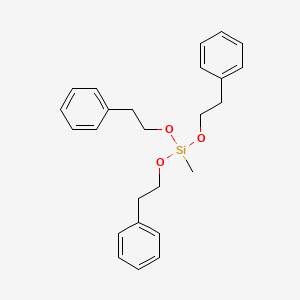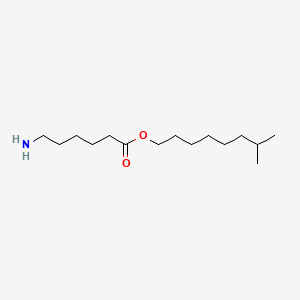
4-((2-Aminophenyl)methyl)-2-ethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Aminophenyl)methyl)-2-ethylaniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of an amino group attached to a benzene ring, which is further substituted with an ethyl group and a methyl group linked to another amino group. The structure of this compound makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Aminophenyl)methyl)-2-ethylaniline typically involves the reaction of 2-ethylaniline with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic medium (e.g., hydrochloric acid)
Solvent: Water or ethanol
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reduction step, making the process more efficient.
Análisis De Reacciones Químicas
Types of Reactions
4-((2-Aminophenyl)methyl)-2-ethylaniline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Corresponding amines
Substitution: Halogenated aromatic compounds
Aplicaciones Científicas De Investigación
4-((2-Aminophenyl)methyl)-2-ethylaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-((2-Aminophenyl)methyl)-2-ethylaniline involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved may include:
Inhibition of enzyme activity: By binding to the active site or allosteric site of enzymes.
Disruption of cellular processes: By interfering with the synthesis of essential biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzylamine: Similar structure but lacks the ethyl group.
4-Ethylaniline: Similar structure but lacks the additional amino group.
2-Ethylaniline: Similar structure but lacks the benzylamine moiety.
Uniqueness
4-((2-Aminophenyl)methyl)-2-ethylaniline is unique due to the presence of both an ethyl group and a benzylamine moiety, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Propiedades
Número CAS |
85423-04-7 |
|---|---|
Fórmula molecular |
C15H18N2 |
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
4-[(2-aminophenyl)methyl]-2-ethylaniline |
InChI |
InChI=1S/C15H18N2/c1-2-12-9-11(7-8-15(12)17)10-13-5-3-4-6-14(13)16/h3-9H,2,10,16-17H2,1H3 |
Clave InChI |
XBAQBQBQYUPROQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)CC2=CC=CC=C2N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


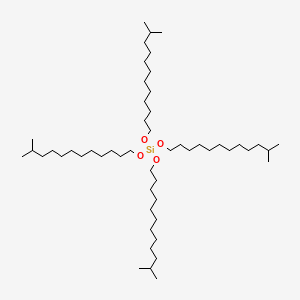
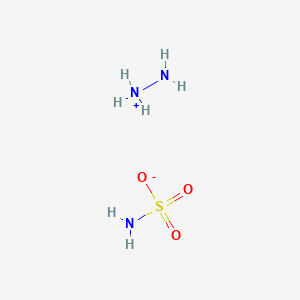
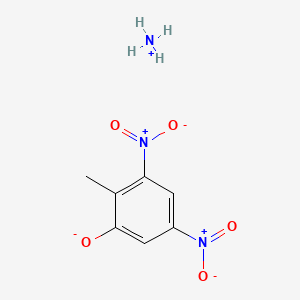
![2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid](/img/structure/B12660019.png)

